molecular formula C15H20ClNO B14314274 (4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride CAS No. 112929-82-5

(4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride

Cat. No.: B14314274
CAS No.: 112929-82-5
M. Wt: 265.78 g/mol
InChI Key: QWCMLRSWAXMROH-UHFFFAOYSA-M
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Description

(4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride is a quaternary ammonium compound with a naphthalene ring substituted with a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride typically involves the quaternization of (4-methoxynaphthalen-1-yl)methanamine with methylating agents such as methyl iodide or methyl chloride. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: (4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound binds to the colchicine site of tubulin, inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Comparison with Similar Compounds

  • (4-Methoxynaphthalen-1-yl)methanamine
  • (4-Methoxynaphthalen-1-yl)methylamine
  • (4-Methoxynaphthalen-1-yl)diphenylsulfonium triflate

Comparison: Compared to these similar compounds, (4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride is unique due to its quaternary ammonium structure, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns.

Properties

CAS No.

112929-82-5

Molecular Formula

C15H20ClNO

Molecular Weight

265.78 g/mol

IUPAC Name

(4-methoxynaphthalen-1-yl)methyl-trimethylazanium;chloride

InChI

InChI=1S/C15H20NO.ClH/c1-16(2,3)11-12-9-10-15(17-4)14-8-6-5-7-13(12)14;/h5-10H,11H2,1-4H3;1H/q+1;/p-1

InChI Key

QWCMLRSWAXMROH-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=CC=C(C2=CC=CC=C12)OC.[Cl-]

Origin of Product

United States

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